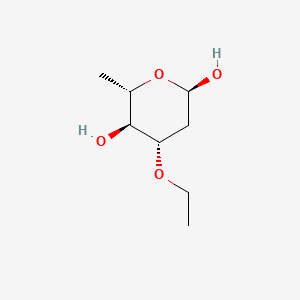

Dianose

Descripción

Propiedades

Número CAS |

155179-24-1 |

|---|---|

Fórmula molecular |

C8H16O4 |

Peso molecular |

176.212 |

Nombre IUPAC |

(2R,4S,5S,6S)-4-ethoxy-6-methyloxane-2,5-diol |

InChI |

InChI=1S/C8H16O4/c1-3-11-6-4-7(9)12-5(2)8(6)10/h5-10H,3-4H2,1-2H3/t5-,6-,7+,8-/m0/s1 |

Clave InChI |

MXKAFWGWKGCIIB-HSNKUXOKSA-N |

SMILES |

CCOC1CC(OC(C1O)C)O |

Sinónimos |

dianose |

Origen del producto |

United States |

What is the mechanism of action of [Compound]?

An In-depth Technical Guide on the Mechanism of Action of Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Ibrutinib is a first-in-class, potent, and orally administered small molecule that functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway, which is fundamental for the proliferation, differentiation, survival, and trafficking of B-cells.[3][4][5] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), the BCR pathway is often aberrantly and constitutively active, driving the growth and survival of malignant cells.[1][3][4][6]

The primary mechanism of Ibrutinib involves the formation of a specific, covalent bond with a cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[2][3][4] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity.[1][3] By blocking BTK, Ibrutinib effectively disrupts the downstream signaling cascade that is essential for B-cell survival and proliferation.[2][4] This disruption inhibits the activation of key signaling proteins such as phospholipase Cγ2 (PLCγ2), AKT, and the nuclear factor-κB (NF-κB) transcription factor.[4][7][8]

The consequences of this inhibition are manifold. It leads to a reduction in malignant B-cell proliferation and an increase in apoptosis (programmed cell death).[4] Furthermore, Ibrutinib impacts the interaction of cancer cells with their microenvironment. It has been shown to inhibit B-cell chemotaxis towards chemokines like CXCL12 and CXCL13 and reduce cellular adhesion, thereby dislodging malignant cells from protective niches within lymphoid tissues and promoting their egress into the peripheral blood.[1][2]

While highly potent against BTK, Ibrutinib also exhibits off-target activity against other kinases containing a homologous cysteine residue, including other TEC family kinases.[9][10] It can also inhibit interleukin-2-inducible T-cell kinase (ITK), which may enhance tumor immune surveillance.[2] These off-target effects are thought to contribute to both the therapeutic profile and some of the adverse events associated with the drug.[9]

Data Presentation

Table 1: Inhibitory Activity of Ibrutinib Against Various Kinases

| Kinase Target | IC50 (nM) | Type of Inhibition | Significance |

| Bruton's Tyrosine Kinase (BTK) | 0.5 | Covalent, Irreversible | Primary target for efficacy in B-cell malignancies. [10] |

| TEC | 78 | Covalent, Irreversible | Off-target, may contribute to bleeding risk.[10] |

| Epidermal Growth Factor Receptor (EGFR) | - | Covalent, Irreversible | Off-target, associated with rash and diarrhea.[9] |

| C-terminal Src Kinase (CSK) | - | Reversible | Off-target, potentially linked to atrial fibrillation.[9][10] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from multiple sources for illustrative purposes.

Table 2: Summary of Clinical Efficacy Data for Ibrutinib

| Indication | Study/Trial Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Overall Survival (OS) Rate |

| Chronic Lymphocytic Leukemia (CLL) | Relapsed/Refractory (FIRE study) | 96.8% (at 60 months) | 40.7% | 53.1 months | 64.5% (at 60 months)[11] |

| CLL (High-Risk) | 10-year follow-up | - | - | ~7 years | 59% (at 10 years) |

| CLL (Treatment-Naïve) | 5-year follow-up | 89% | 29% | 92% (at 5 years) | - |

| Mantle Cell Lymphoma (MCL) | Relapsed/Refractory | 66% | 31% | 10.3 months | 23.1 months |

Data represents findings from various clinical trials and real-world studies. Response rates and survival data can vary based on patient population, line of therapy, and follow-up duration.

Experimental Protocols

Protocol 1: BTK Kinase Assay (Biochemical)

This assay directly measures the enzymatic activity of BTK and the inhibitory effect of Ibrutinib.

-

Principle: A radiometric or fluorescence-based method is used to quantify the phosphorylation of a substrate by a recombinant BTK enzyme. The reduction in substrate phosphorylation in the presence of Ibrutinib indicates its inhibitory activity.[3]

-

Materials:

-

Recombinant human BTK enzyme

-

Kinase assay buffer

-

ATP (with ³³P-ATP for radiometric detection)

-

Kinase substrate (e.g., poly(E,Y)4:1)[3]

-

Ibrutinib (dissolved in DMSO)

-

96-well plates

-

Plate reader (scintillation counter or fluorescence reader)

-

-

Methodology:

-

Prepare serial dilutions of Ibrutinib in the kinase buffer.

-

In a 96-well plate, add the diluted Ibrutinib or a vehicle control (DMSO).[3]

-

Add a solution containing the recombinant BTK enzyme and the substrate to each well.[3]

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow Ibrutinib to bind to BTK.[3]

-

Initiate the kinase reaction by adding the ATP solution.[3]

-

Incubate the plate at 30°C for 60 minutes.[3]

-

Stop the reaction (e.g., by adding EDTA).[3]

-

Quantify the amount of phosphorylated substrate using the appropriate detection method.

-

Calculate the percentage of inhibition for each Ibrutinib concentration and determine the IC50 value.[3]

-

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the effect of Ibrutinib on the metabolic activity and proliferation of cancer cells.

-

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[3]

-

Materials:

-

B-cell malignancy cell lines (e.g., MCF-7)

-

Complete cell culture medium

-

Ibrutinib (dissolved in DMSO)

-

MTT reagent

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Spectrophotometer

-

-

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Ibrutinib or a vehicle control.

-

Incubate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

Add MTT reagent to each well and incubate for an additional 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Protocol 3: Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Principle: The assay provides a luminogenic caspase-3/7 substrate. In the presence of active caspase-3/7, the substrate is cleaved, and a luciferase enzyme generates a luminescent signal that is proportional to the amount of caspase activity.

-

Materials:

-

Methodology:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with various concentrations of Ibrutinib or a vehicle control.

-

Incubate for 24 to 48 hours at 37°C.[3]

-

Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.[3]

-

Add the Caspase-Glo 3/7 reagent to each well.[3]

-

Mix gently on an orbital shaker for 30-60 seconds.[3]

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence using a luminometer. The signal intensity is directly proportional to the level of apoptosis.

-

Visualizations

References

- 1. Ibrutinib - Wikipedia [en.wikipedia.org]

- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Final results on effectiveness and safety of Ibrutinib in patients with chronic lymphocytic leukemia from the non-interventional FIRE study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Structure of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsalicylic acid, widely known as aspirin, is a cornerstone of modern pharmacology. As a nonsteroidal anti-inflammatory drug (NSAID), it is extensively used for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1][2] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2][3] This guide provides a detailed examination of aspirin's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its study and application in drug development.

Chemical Properties and Structure

Aspirin is an acetyl derivative of salicylic acid.[3] Structurally, it is an aromatic compound featuring both a carboxylic acid and an ester functional group.[4] This unique structure is central to its chemical behavior and biological activity.

Chemical Name: 2-(acetyloxy)benzoic acid[5] Molecular Formula: C₉H₈O₄[5] Molecular Weight: 180.16 g/mol [4]

Table 1: Physicochemical Properties of Acetylsalicylic Acid

| Property | Value | Reference |

|---|---|---|

| Melting Point | 136 °C (277 °F) | [3] |

| Boiling Point | 140 °C (284 °F) (decomposes) | [3] |

| pKa | 3.5 at 25 °C | [3] |

| Density | 1.40 g/cm³ | [4] |

| Water Solubility | 3 g/L at 25 °C | [4] |

| Appearance | White, crystalline powder | [3][4] |

Mechanism of Action and Pharmacology

Aspirin's therapeutic effects are primarily mediated through the irreversible inactivation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][[“]]

Irreversible Inhibition of Cyclooxygenase (COX)

Aspirin acts as an acetylating agent, covalently transferring its acetyl group to a serine residue (specifically Ser-530 in COX-1 and Ser-516 in COX-2) within the active site of the enzyme.[8] This covalent modification permanently blocks the enzyme's ability to convert arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[6][[“]] This irreversible action distinguishes aspirin from other NSAIDs like ibuprofen, which are reversible inhibitors.[3] While aspirin inhibits both isoforms, it is weakly more selective for COX-1.[6]

The inhibition of COX-1 in platelets is particularly significant. Because platelets lack a nucleus, they cannot synthesize new enzyme. Thus, aspirin's antiplatelet effect lasts for the entire lifespan of the platelet (approximately 8-9 days).[3][8]

The Arachidonic Acid Signaling Pathway

The synthesis of prostaglandins begins with the release of arachidonic acid from cell membrane phospholipids. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various prostanoids including prostaglandins (PGE₂, PGI₂) and thromboxane A₂ (TXA₂). Aspirin's blockade of this pathway is the foundation of its pharmacological effects.

Quantitative Pharmacological Data

The efficacy and selectivity of aspirin are quantified by its half-maximal inhibitory concentration (IC₅₀) values against COX isoforms and its pharmacokinetic profile.

Table 2: In Vitro Efficacy of Aspirin

| Target Enzyme | IC₅₀ Value (µM) | Notes | Reference |

|---|---|---|---|

| COX-1 | 1.3 - 3.57 | Potent, irreversible inhibition. | [9][10] |

| COX-2 | 29.3 | Weaker inhibition compared to COX-1. |[9] |

Table 3: Pharmacokinetic Profile of Aspirin | Parameter | Value | Description | Reference | | :--- | :--- | :--- | :--- | | Bioavailability | 80-100% | Rapidly absorbed from the GI tract. |[3] | | Protein Binding | 80-90% | Binds primarily to albumin. |[3] | | Metabolism | Rapidly hydrolyzed to salicylic acid in the gut wall, liver, and blood. | The active metabolite, salicylic acid, is also pharmacologically active. |[3] | | Half-life (Aspirin) | 15-20 minutes | Very short due to rapid hydrolysis. | | | Half-life (Salicylate) | 2-3 hours (low doses) | Dose-dependent; can increase significantly at higher doses. | | | Excretion | Primarily renal, as salicylic acid and its metabolites. | |

Key Experimental Protocols

The following sections detail standardized methodologies for the synthesis and biological evaluation of aspirin.

Protocol: Synthesis of Acetylsalicylic Acid

This protocol describes the esterification of salicylic acid with acetic anhydride, catalyzed by an acid.[11][12]

Materials:

-

Salicylic acid (C₇H₆O₃)

-

Acetic anhydride ((CH₃CO)₂O)

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄) (catalyst)

-

Deionized water (ice-cold)

-

Ethanol (for recrystallization)

-

Erlenmeyer flask (125 mL), beaker, graduated cylinders

-

Heating apparatus (steam bath or hot plate)

-

Buchner funnel and filter flask (for vacuum filtration)

Procedure:

-

Reaction Setup: Weigh 2.0 g of salicylic acid and place it into a 125 mL Erlenmeyer flask.[11][13]

-

Reagent Addition: In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5-8 drops of concentrated sulfuric or phosphoric acid.[11][12][13] Swirl the flask gently to dissolve the solid.

-

Heating: Heat the mixture gently in a water bath at approximately 75°C for 15 minutes.[12][13]

-

Decomposition of Excess Anhydride: Remove the flask from the heat and cautiously add 2 mL of deionized water to the hot solution to decompose any unreacted acetic anhydride.[13]

-

Crystallization: Add 20-50 mL of cold water to the flask and cool the mixture in an ice bath to induce crystallization of the aspirin product.[11][13] If crystals do not form, gently scratch the inside of the flask with a glass rod.

-

Isolation: Collect the crude aspirin crystals by vacuum filtration using a Buchner funnel.[12] Wash the crystals with two small portions of ice-cold deionized water.

-

Purification (Recrystallization): Transfer the crude product to a beaker. Add a minimal amount of warm ethanol (e.g., 10 mL) to dissolve the crystals.[14] Slowly add cold water (e.g., 13 mL) until the solution becomes cloudy, then cool in an ice bath to recrystallize the pure aspirin.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry completely.

Protocol: In Vitro COX Inhibition Assay (Colorimetric/Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 or COX-2.[15][16] The peroxidase component catalyzes the oxidation of a probe, resulting in a colorimetric or fluorometric signal.

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes.[17]

-

Assay buffer (e.g., Tris-HCl) with necessary cofactors (e.g., Heme, phenol).[17][18]

-

Arachidonic acid (substrate).[17]

-

Colorimetric or fluorometric probe (e.g., Amplex Red, TMPD).[19]

-

Test compound (Aspirin) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, substrate, and probe according to the assay kit manufacturer's instructions.[19]

-

Enzyme Addition: To the wells of a 96-well plate, add assay buffer, cofactors, and the appropriate COX enzyme (COX-1 or COX-2). Include wells for 100% activity (enzyme + vehicle) and background (no enzyme).[17]

-

Inhibitor Addition: Add serial dilutions of aspirin or the vehicle control to the appropriate wells.

-

Pre-incubation: Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[17]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the detection probe to all wells.[17]

-

Signal Detection: Incubate for a fixed period (e.g., 2 minutes) at 37°C.[17] Measure the resulting absorbance or fluorescence using a microplate reader.

-

Data Analysis: Subtract the background reading from all wells. Calculate the percentage of inhibition for each aspirin concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. byjus.com [byjus.com]

- 2. benchchem.com [benchchem.com]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. Aspirin Formula - Meaning, Structure, Properties, and FAQs [vedantu.com]

- 5. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 7. consensus.app [consensus.app]

- 8. ahajournals.org [ahajournals.org]

- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. abcam.com [abcam.com]

- 19. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Synthesis and Purification of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the trade name Tagrisso®, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is a crucial therapeutic agent for patients with metastatic non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, including the T790M resistance mutation.[3][4] The complex molecular structure of Osimertinib necessitates a multi-step synthesis, making efficient and high-purity production a significant focus in medicinal and process chemistry. This guide provides an in-depth overview of a common synthetic route, purification methodologies, and the biological context of Osimertinib's action.

Mechanism of Action

Osimertinib is designed to selectively inhibit both EGFR-sensitizing and T790M resistance mutations while sparing the wild-type form of the receptor.[3][5] It acts as an irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.[3][6] This action blocks the downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation and survival.[6][7]

EGFR Signaling Pathway and Osimertinib Inhibition

The epidermal growth factor receptor (EGFR) signaling pathway is a vital regulator of cell growth, proliferation, and survival.[8][9] In certain cancers, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell division. Osimertinib's targeted inhibition of mutant EGFR is a key therapeutic strategy.

Synthesis of Osimertinib

A common synthetic approach for Osimertinib involves a convergent route, where different fragments of the molecule are synthesized separately and then combined. A representative synthesis is outlined below.

Synthesis Workflow

Experimental Protocols

Detailed experimental procedures are critical for reproducible and high-yield synthesis. The following protocols are based on published methods.

Synthesis of N-(4-fluoro-2-methoxy-5-nitro-phenyl)-4-(1-methylindol-3-yl)-pyrimidin-2-amine (Intermediate 1)

-

Procedure: To a reaction vessel, add 1,4-dioxane (2.06 L), followed by 3-(2-chloropyrimidin-4-yl)-1-methylindole (175.90 g), 4-fluoro-2-methoxy-5-nitroaniline (161.20 g), and p-toluenesulfonic acid (164.80 g).[10]

-

Heat the mixture to 85-90°C and maintain for 5 hours.[10]

-

Cool to room temperature and add a mixture of 25% ammonia (147.50 g) and water (686.00 mL) dropwise, keeping the temperature below 20°C. Stir for 2 hours.[10]

-

Filter the resulting solid and rinse with 1,4-dioxane to obtain the crude intermediate.[10]

Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-lH-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-l,4-diamine (Intermediate 2)

-

Procedure: Intermediate 1 undergoes a nucleophilic substitution reaction with N,N,N'-trimethylethane-1,2-diamine in a polar aprotic solvent like N,N-dimethylacetamide (DMA) to replace the fluorine atom.[11]

Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (Intermediate 3)

-

Procedure: To a reaction flask, add the wet material of Intermediate 2, ethanol (3.00 L), and stannous chloride (575.41 g) under a nitrogen atmosphere.[10]

-

Add concentrated hydrochloric acid (163.16 mL) dropwise and stir for 10 minutes.[10]

-

Heat the mixture to reflux and maintain for 3 hours.[10]

-

Monitor the reaction by TLC until the starting material is consumed. Cool to room temperature.[10]

-

Filter the mixture and rinse the filter cake with ethanol to obtain the desired triamine intermediate.[10]

Synthesis of Osimertinib (Base)

-

Procedure: The final acylation step involves reacting Intermediate 3 with acryloyl chloride in the presence of a base such as diisopropylethylamine.[12]

Formation of Osimertinib Mesylate

-

Procedure: Dissolve Osimertinib base (75 g) in acetone (750 ml) in a reaction flask and heat to 50-55°C.[12]

-

Add water (25 ml) and then methane sulfonic acid (14.4 g) at 50-55°C.[12]

-

Maintain the temperature for 3-3.5 hours, then cool to 25-30°C over 1.5-1.75 hours.[12]

-

Filter the product, wash with acetone, and dry under vacuum.[12]

Purification Methods

Achieving high purity is paramount for pharmaceutical applications. Several methods are employed for the purification of Osimertinib and its intermediates.

-

Crystallization: This is a key method for purifying the final product, Osimertinib mesylate. The process involves dissolving the crude product in a suitable solvent system (e.g., acetone/water) at an elevated temperature and then cooling to induce crystallization, leaving impurities in the mother liquor.[1][12] Precise control of temperature and humidity is crucial for obtaining the desired crystalline form and purity.[1]

-

Column Chromatography: Flash column chromatography is often used to purify intermediates, although some optimized syntheses aim to eliminate this step to improve cost-effectiveness.[11][12]

-

Washing/Slurrying: Intermediates and the final product can be washed or slurried in appropriate solvents (e.g., dichloromethane, methyl tert-butyl ether) to remove residual reagents and by-products.[10][13]

Data Presentation

Quantitative data from the synthesis and purification processes are summarized below.

| Step/Analysis | Parameter | Value | Reference |

| Synthesis | Overall Yield (6 steps) | 40.4% | [11] |

| Final Mesylate Formation Yield | 86.5% - 96.7% | [12] | |

| Intermediate 4 Formation Yield | 97.4% | [4] | |

| Purification | HPLC Purity (Final Product) | >99.0% | [11] |

| HPLC Purity (Mesylate) | 99.84% | [12] | |

| Individual Impurity Level | <0.15% | [12] | |

| Analysis | HPLC Linearity Range | 64-96 µg/ml | [14] |

| HPLC LOD | 0.4 µg/ml | [14] | |

| HPLC LOQ | 1.2 µg/ml | [14] |

Conclusion

The synthesis of Osimertinib is a complex but well-established process. Through optimized reaction conditions and robust purification strategies, it is possible to produce this vital anti-cancer drug with high yield and purity. The methods described in this guide highlight a common and effective pathway, providing a solid foundation for researchers and professionals in the field of drug development. Continuous improvements in synthetic routes aim to enhance efficiency, reduce environmental impact, and lower production costs.

References

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 5. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 7. ClinPGx [clinpgx.org]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Preparation method of osimertinib mesylate process impurity - Eureka | Patsnap [eureka.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]

- 13. WO2023031316A1 - A process for making osimertinib - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on Calcein AM for Cellular Imaging and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcein AM (Calcein Acetoxymethyl Ester) is a widely used, cell-permeant fluorescent dye for determining cell viability in most eukaryotic cells.[1] As a non-fluorescent compound, it readily crosses the membranes of live cells due to its hydrophobic nature. Once inside a viable cell, intracellular esterases hydrolyze the acetoxymethyl (AM) ester groups, converting the molecule into the highly fluorescent and hydrophilic calcein.[2][3] This charged form is well-retained within the cytoplasm of cells with intact membranes, emitting a strong green fluorescence.[1][4] Conversely, cells with compromised membrane integrity, a characteristic of necrotic or late-stage apoptotic cells, cannot retain the cleaved calcein, resulting in minimal fluorescence.[3] Furthermore, dead cells lack the active esterases required for the efficient conversion of Calcein AM to its fluorescent form.[2][3] This differential staining allows for the clear discrimination between live and dead cell populations.[3]

The fluorescence intensity of calcein is largely independent of pH in the physiological range, making it a robust indicator for various experimental conditions.[3][5] This technical guide provides a comprehensive overview of Calcein AM, including its mechanism of action, experimental protocols, data analysis, and applications in research and drug development.

Core Principles and Quantitative Data

The utility of Calcein AM in cellular analysis is based on the direct correlation between fluorescence intensity and the number of viable cells.[6] This relationship allows for the quantification of cell viability and cytotoxicity.

Key Specifications of Calcein AM

| Parameter | Value | Reference |

| Excitation Wavelength (max) | ~494 nm | |

| Emission Wavelength (max) | ~517 nm | |

| Molecular Weight | 994.86 g/mol | |

| Form | Acetoxymethyl ester | [1] |

| Solubility | DMSO |

Typical Experimental Parameters

| Parameter | Recommended Range | Reference |

| Stock Solution Concentration | 1–5 mM in anhydrous DMSO | |

| Working Concentration | 1–10 µM | |

| Incubation Time | 15–60 minutes | [1] |

| Incubation Temperature | 37°C | |

| Cell Density (96-well plate) | 1 x 10³ - 5 x 10⁵ cells/mL |

Mechanism of Action and Signaling Pathway

The primary mechanism of Calcein AM relies on two key cellular functions: membrane integrity and intracellular esterase activity, both hallmarks of viable cells.[1]

dot

Caption: Mechanism of Calcein AM in viable and dead cells.

In addition to viability, Calcein AM is a valuable tool for studying multidrug resistance (MDR) mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[7] Non-fluorescent Calcein AM is a substrate for these efflux pumps. In cells overexpressing these transporters, Calcein AM is actively pumped out, leading to reduced intracellular accumulation of fluorescent calcein.[7] This inverse relationship between fluorescence intensity and transporter activity allows for the functional assessment of these drug resistance mechanisms.

dot

Caption: Calcein AM as a substrate for MDR transporters.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results with Calcein AM.

Preparation of Reagents

-

Calcein AM Stock Solution (1-5 mM):

-

Allow the vial of Calcein AM to warm to room temperature before opening to prevent moisture condensation.[1]

-

Dissolve the Calcein AM powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] For example, to make a 2 mM stock solution from a 50 µg vial (MW: 994.86), add 25 µL of DMSO.[4]

-

Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture.[6][8] The stock solution should be used within two months.[8]

-

-

Calcein AM Working Solution (1-10 µM):

-

Immediately before use, dilute the stock solution in a serum-free medium or an appropriate buffer such as PBS or HBSS.[1][3] Aqueous solutions of Calcein AM are susceptible to hydrolysis and should be used within one day.[1]

-

The optimal final concentration should be determined empirically for each cell type and experimental condition.

-

Staining Protocol for Adherent Cells

dot

Caption: Experimental workflow for staining adherent cells.

-

Culture adherent cells in a suitable vessel (e.g., 96-well black-walled, clear-bottom plate).[6]

-

Aspirate the culture medium and wash the cells once with serum-free medium or PBS to remove any residual serum.[1][3]

-

Add the Calcein AM working solution to the cells, ensuring the monolayer is completely covered.[3]

-

Incubate for 15-60 minutes at 37°C, protected from light.[1][3] The optimal incubation time may vary depending on the cell type.

-

Aspirate the staining solution and wash the cells twice with serum-free medium or buffer to remove excess dye and minimize background fluorescence.[3]

-

Add fresh buffer to the cells for imaging.[3]

-

Analyze the cells using a fluorescence microscope or a microplate reader with the appropriate filter sets (Excitation: ~490 nm, Emission: ~520 nm).[4]

Staining Protocol for Suspension Cells

dot

Caption: Experimental workflow for staining suspension cells.

-

Harvest suspension cells and centrifuge at approximately 250 x g for 5 minutes.[4]

-

Discard the supernatant and wash the cell pellet once with serum-free medium or PBS.[1][3]

-

Resuspend the cells in serum-free medium or buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]

-

Add the Calcein AM working solution to the cell suspension to achieve the desired final concentration.[3]

-

Incubate for 15-30 minutes at 37°C, protected from light.[3]

-

(Optional) Wash the cells to remove excess dye.[3]

-

Resuspend the cells in the desired buffer for analysis.[3]

-

Analyze by flow cytometry or fluorescence microscopy.[6] For flow cytometry, use a blue laser and the FITC channel (e.g., 530/30 filter).[6]

Data Presentation and Analysis

Quantitative data from Calcein AM assays can be presented in various formats. For microplate reader-based assays, a standard curve can be generated by plotting fluorescence intensity against a known number of viable cells.[9] This allows for the conversion of relative fluorescence units (RFU) to cell number.

Example Standard Curve Data

| Cell Number per Well | Average Fluorescence Intensity (RFU) | Standard Deviation |

| 0 | 50 | ± 5 |

| 5,000 | 500 | ± 25 |

| 10,000 | 1000 | ± 50 |

| 25,000 | 2500 | ± 120 |

| 50,000 | 5000 | ± 240 |

| 100,000 | 9800 | ± 450 |

Note: This is example data and will vary with cell type, instrument, and experimental conditions.

For cytotoxicity assays, results are often expressed as a percentage of the control (untreated cells). The percent cytotoxicity can be calculated using the fluorescence of experimental wells, control wells, and background wells (medium only).

Applications in Drug Development

Calcein AM is an invaluable tool in various stages of drug discovery and development.

-

Cytotoxicity and Viability Assays: It is widely used for high-throughput screening of compound libraries to assess the cytotoxic effects of new drug candidates.[4] A decrease in green fluorescence indicates a cytotoxic effect.

-

Multidrug Resistance (MDR) Studies: As a substrate for P-gp and MRP1, Calcein AM is used in efflux assays to identify compounds that may be subject to MDR or to screen for MDR inhibitors.[7]

-

Apoptosis and Necrosis Studies: While Calcein AM identifies live cells, it is often used in conjunction with probes for dead or dying cells, such as Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1), for a more comprehensive analysis of cell death pathways.[10]

Troubleshooting

| Issue | Possible Cause | Suggested Solution | Reference |

| Weak Fluorescence | - Insufficient dye concentration- Short incubation time- Low esterase activity | - Increase Calcein AM concentration- Increase incubation time- Ensure cells are healthy | [4] |

| High Background | - Incomplete removal of excess dye- Presence of serum/phenol red- Spontaneous hydrolysis of Calcein AM | - Increase the number of washes- Use serum-free, phenol red-free buffer- Prepare working solution immediately before use | [3] |

| Cell Toxicity | - High dye concentration- Prolonged incubation | - Reduce dye concentration- Shorten incubation time |

Conclusion

Calcein AM is a robust and versatile fluorescent probe for the quantitative assessment of cell viability and function. Its straightforward protocol, high sensitivity, and compatibility with various platforms, including fluorescence microscopy, flow cytometry, and microplate readers, make it an essential tool for researchers, scientists, and drug development professionals.[6] By understanding the core principles and optimizing experimental conditions, researchers can leverage Calcein AM to obtain reliable and insightful data in a wide range of cellular imaging and analysis applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Calcein | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 7. Both Pgp and MRP1 activities using calcein-AM contribute to drug resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Calcein AM Assay Standardization | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: The Interaction of Acetylsalicylic Acid (Aspirin) with Biological Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsalicylic acid, commonly known as aspirin, is one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs) globally.[1] Its therapeutic utility spans from relieving pain (analgesia) and reducing fever (antipyresis) to mitigating inflammation and preventing cardiovascular events through its antiplatelet effects.[1][2][3] The foundation of these diverse pharmacological actions lies in its interaction with key biological molecules, primarily the cyclooxygenase (COX) enzymes. This guide provides an in-depth technical overview of aspirin's molecular interactions, focusing on its primary mechanism, the signaling pathways it modulates, and the experimental protocols used to characterize these interactions.

Primary Mechanism of Action: Irreversible Cyclooxygenase (COX) Inhibition

The principal therapeutic effects of aspirin are a direct consequence of its ability to irreversibly inhibit cyclooxygenase (COX) enzymes.[1][2][4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in many tissues and plays a role in homeostatic functions, and COX-2, which is an inducible enzyme upregulated during inflammation.[4][5]

Aspirin functions as an acetylating agent. It covalently transfers its acetyl group to a specific serine residue within the active site of the COX enzymes.[1][2] In COX-1, this target is Serine-530, while in COX-2, it is Serine-516.[2][6][7] This acetylation physically blocks the enzyme's active site, preventing the binding of its natural substrate, arachidonic acid.[6] This covalent modification results in the irreversible inactivation of the enzyme, a mechanism that distinguishes aspirin from other NSAIDs like ibuprofen, which are reversible inhibitors.[2][8] The restoration of COX activity is therefore dependent on the synthesis of new enzyme molecules.[3]

Caption: Mechanism of irreversible COX enzyme inhibition by aspirin.

Quantitative Data: COX Inhibition by Aspirin

Aspirin exhibits a degree of selectivity, being more potent against COX-1 than COX-2.[2][9] This preferential inhibition of COX-1 in platelets, even at low doses, is the basis for its long-term use in preventing blood clot formation.[10] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Parameter | COX-1 | COX-2 | Reference(s) |

| IC₅₀ (µM) | 1.3 - 3.57 | 29.3 | [11][12] |

| Target Residue | Serine-530 | Serine-516 | [6][7] |

| Inhibition Type | Irreversible | Irreversible | [2][8] |

Affected Signaling Pathway: Prostaglandin and Thromboxane Biosynthesis

By inhibiting COX enzymes, aspirin effectively shuts down the cyclooxygenase pathway, which is responsible for the synthesis of a class of lipid signaling molecules known as prostanoids, including prostaglandins and thromboxanes.[5][13]

The pathway begins with the release of arachidonic acid from the cell's membrane phospholipids.[14] COX enzymes then catalyze the conversion of arachidonic acid into an unstable intermediate, Prostaglandin H₂ (PGH₂).[1][5] PGH₂ serves as the precursor for a variety of cell-specific prostanoids, synthesized by downstream enzymes. These include:

-

Prostaglandins (e.g., PGE₂, PGI₂): Mediate inflammation, pain, and fever, and have a protective role in the gastric mucosa.[1][4]

-

Thromboxane A₂ (TXA₂): Produced primarily by platelets (which express COX-1), it is a potent promoter of platelet aggregation and vasoconstriction.[1][10]

Aspirin's blockade of PGH₂ formation leads to the reduction of all downstream prostanoids, explaining its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects.[1][10]

Caption: The Prostaglandin Biosynthesis Pathway and the inhibitory action of aspirin.

Experimental Protocol: In Vitro COX Colorimetric Inhibitor Screening Assay

To determine the inhibitory potential of compounds like aspirin on COX-1 and COX-2, a colorimetric inhibitor screening assay is commonly employed. This method measures the peroxidase activity of COX.

Principle

The COX enzyme exhibits both cyclooxygenase and peroxidase activity. In this assay, the peroxidase activity is monitored by observing the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically at 590 nm.

Materials

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Test compound (Aspirin) dissolved in a suitable solvent (e.g., Ethanol)

-

Colorimetric Substrate Solution (TMPD)

-

Arachidonic Acid Solution

-

96-well microplate

-

Microplate reader

Methodology

-

Reagent Preparation: Prepare working solutions of enzymes, heme, test compound, and substrates according to the manufacturer's guidelines.

-

Assay Plate Setup:

-

100% Initial Activity Wells: Add 150 µl Assay Buffer, 10 µl Heme, 10 µl Enzyme (COX-1 or COX-2), and 10 µl of solvent (vehicle control).

-

Inhibitor Wells: Add 150 µl Assay Buffer, 10 µl Heme, 10 µl Enzyme, and 10 µl of the test compound (Aspirin) at various concentrations.

-

Background Wells: Add 160 µl Assay Buffer and 10 µl Heme (no enzyme).

-

-

Incubation: Incubate the plate for 5 minutes at 25°C.

-

Reaction Initiation:

-

Add 20 µl of the Colorimetric Substrate Solution to all wells.

-

Initiate the reaction by adding 20 µl of Arachidonic Acid Solution to all wells.

-

-

Measurement: Immediately shake the plate and measure the absorbance at 590 nm at multiple time points (e.g., every minute for 5 minutes) to determine the reaction rate.

-

Data Analysis:

-

Calculate the initial reaction rate for each well.

-

Subtract the rate of the background wells from the rates of the inhibitor and 100% activity wells.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity] x 100

-

Plot the % Inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

-

Caption: Experimental workflow for an in vitro COX inhibitor screening assay.

Other Biological Interactions (COX-Independent Mechanisms)

While COX inhibition is the primary mechanism, aspirin and its primary metabolite, salicylic acid, interact with other biological molecules, contributing to its overall pharmacological profile.[2][15] These COX-independent mechanisms are an active area of research.

-

NF-κB Pathway: Aspirin and salicylate can inhibit the IκB kinase (IKK), which is crucial for the activation of the transcription factor NF-κB.[15] NF-κB promotes the transcription of many pro-inflammatory genes, so its inhibition contributes to aspirin's anti-inflammatory effects.[15]

-

Protein Acetylation: As a potent acetylating agent, aspirin can acetylate proteins other than COX, including human serum albumin, fibrinogen, and hemoglobin.[8][15] This post-translational modification can alter the function of these proteins and may explain some of aspirin's other effects, including its potential anticancer properties.[7][15]

Conclusion

The interaction of acetylsalicylic acid with biological molecules is centered on its unique ability to irreversibly acetylate and inactivate cyclooxygenase enzymes. This singular event triggers a cascade of downstream effects by blocking the synthesis of prostaglandins and thromboxanes, which comprehensively explains its well-established therapeutic actions. The quantitative differences in its potency against COX-1 and COX-2 are critical to its dose-dependent effects. Furthermore, emerging research into COX-independent pathways, such as the modulation of transcription factors and widespread protein acetylation, continues to expand our understanding of this historic drug's complex molecular footprint. A thorough grasp of these interactions is essential for drug development professionals seeking to refine anti-inflammatory and antiplatelet therapies.

References

- 1. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 2. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aspirin - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. droracle.ai [droracle.ai]

- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Prostaglandin - Wikipedia [en.wikipedia.org]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. Molecular targets of aspirin and cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: MitoGlow™ Staining Protocol for Live-Cell Imaging of Mitochondrial Dynamics

Audience: Researchers, scientists, and drug development professionals.

Introduction

MitoGlow™ is a novel fluorescent probe designed for the selective staining of mitochondria in living cells. Its unique chemical structure allows for rapid accumulation in the mitochondrial matrix, driven by mitochondrial membrane potential. This property makes MitoGlow™ an exceptional tool for real-time visualization of mitochondrial dynamics, including morphology, distribution, and function. This application note provides a detailed protocol for using MitoGlow™ for live-cell imaging applications, offering insights into cellular health, metabolism, and apoptosis. Live-cell imaging enables the study of dynamic cellular processes in real-time, providing valuable information that is often missed with fixed-cell endpoint assays.[1]

Principle of Action

MitoGlow™ is a cell-permeant, cationic dye that selectively accumulates in mitochondria due to their negative membrane potential.[2][3] Once inside the mitochondria, the probe fluoresces, providing a bright and stable signal for imaging. The intensity of MitoGlow™ fluorescence is proportional to the mitochondrial membrane potential, allowing for qualitative and quantitative assessment of mitochondrial health. A decrease in fluorescence intensity may indicate mitochondrial depolarization, a key event in apoptosis and cellular stress.

Data Presentation

Table 1: MitoGlow™ Specifications

| Property | Value |

| Excitation (max) | 488 nm |

| Emission (max) | 525 nm |

| Recommended Concentration | 50 - 200 nM |

| Recommended Incubation Time | 15 - 30 minutes |

| Solvent | DMSO |

Table 2: Recommended Imaging Parameters

| Parameter | Recommendation |

| Microscope | Confocal, Widefield, or High-Content Imaging System |

| Objective | 40x or 60x oil immersion |

| Laser Line | 488 nm |

| Emission Filter | 500 - 550 nm |

| Exposure Time | 100 - 500 ms (minimize to reduce phototoxicity)[4][5] |

| Time-lapse Interval | 1 - 5 minutes (application dependent) |

Experimental Protocols

Reagent Preparation

-

MitoGlow™ Stock Solution (1 mM): Dissolve 1 mg of MitoGlow™ in 1 mL of high-quality, anhydrous DMSO.

-

Storage: Store the stock solution at -20°C, protected from light and moisture.

-

Working Solution (100X): On the day of the experiment, dilute the 1 mM stock solution to a 100X working concentration (e.g., 10 µM in complete cell culture medium).

Cell Preparation and Staining

-

Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Culture cells to the desired confluency (typically 50-70%).[6]

-

Staining:

-

Remove the culture medium from the cells.

-

Add the pre-warmed 100X MitoGlow™ working solution diluted to 1X in complete cell culture medium to the cells. For example, add 10 µL of 10 µM working solution to 990 µL of medium for a final concentration of 100 nM.

-

Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.[6]

-

-

Washing (Optional): For applications requiring a low background, the staining solution can be removed and replaced with fresh, pre-warmed imaging medium.[4][7]

Live-Cell Imaging

-

Microscope Setup:

-

Image Acquisition:

-

Focus on the cells using brightfield or DIC.

-

Switch to the fluorescence channel to visualize MitoGlow™ staining.

-

Optimize the laser power and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.[4][5][9] It is advisable to use the lowest possible illumination intensity and exposure time that still provides a quality image.[4][5]

-

For time-lapse imaging, set the desired interval and duration of the experiment.

-

Mandatory Visualizations

Caption: Experimental workflow for MitoGlow™ staining and live-cell imaging.

Caption: Visualization of apoptosis signaling pathway with MitoGlow™.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak signal | Low staining concentration | Increase MitoGlow™ concentration (up to 200 nM). |

| Depolarized mitochondria | Use a positive control for healthy cells. | |

| Incorrect filter set | Ensure excitation and emission filters match MitoGlow™ spectra. | |

| High background | Excess probe | Perform a wash step after incubation.[4][7] Use a phenol red-free imaging medium.[10] |

| Phototoxicity/Cell Death | Excessive light exposure | Reduce laser power and/or exposure time.[4][5] Increase the time interval between acquisitions. |

| Blurry Images | Focus drift | Use an autofocus system or allow the system to thermally stabilize before imaging.[5][7] |

| Sample movement | Ensure the imaging dish is securely fixed on the stage. |

Concluding Remarks

MitoGlow™ is a powerful tool for the real-time investigation of mitochondrial dynamics in living cells. By following this detailed protocol and optimizing the parameters for your specific cell type and imaging system, you can obtain high-quality, reproducible data for your research in cell biology and drug discovery. Careful attention to maintaining cell health on the microscope stage is crucial for obtaining biologically relevant results.[4][5][11]

References

- 1. Live-cell imaging | Axion Biosystems [axionbiosystems.com]

- 2. Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]

- 6. reprocell.com [reprocell.com]

- 7. LABTips: Optimizing Live-cell Imaging | Labcompare.com [labcompare.com]

- 8. ibidi.com [ibidi.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 11. medicine.ecu.edu [medicine.ecu.edu]

Application Notes: Propidium Iodide for Flow Cytometry

Introduction

Propidium Iodide (PI) is a fluorescent intercalating agent widely used in flow cytometry to identify dead cells and for DNA content analysis in cell cycle studies.[1][2][3] As a nuclear staining dye, PI is membrane-impermeant, meaning it cannot cross the intact plasma membrane of live, healthy cells.[4][5][6] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell freely and bind to double-stranded DNA by intercalating between the base pairs.[7][8] Upon binding to nucleic acids, PI's fluorescence quantum yield increases 20- to 30-fold, making it a reliable indicator for loss of membrane integrity.[3]

Mechanism of Action

The utility of Propidium Iodide as a viability dye hinges on the principle of dye exclusion by cells with intact membranes.[1][8]

-

Live Cells : Healthy cells maintain a selectively permeable plasma membrane that actively prevents PI from entering the cytoplasm. Consequently, live cells exhibit little to no red fluorescence.

-

Dead/Dying Cells : Cells in the late stages of apoptosis or necrosis lose their membrane integrity.[9] This allows PI to enter, intercalate with the DNA, and emit a strong red fluorescence upon excitation.[7]

PI also binds to double-stranded RNA, so for precise DNA content analysis for cell cycle studies, treatment with RNase is necessary to eliminate RNA-associated signals.[2][3]

Applications in Flow Cytometry

-

Cell Viability Assessment : The most common application is to differentiate and exclude dead cells from analysis.[1][6] This is crucial for accurate immunophenotyping and functional assays, as dead cells can non-specifically bind antibodies and other fluorescent probes, leading to artifacts.[1][8]

-

Apoptosis Detection : While PI alone identifies cells that have lost membrane integrity (a feature of late apoptosis and necrosis), it is frequently used with other markers like Annexin V to distinguish different stages of apoptosis.[9][10] Early apoptotic cells expose phosphatidylserine (PS) on the outer membrane leaflet (stainable with Annexin V) but still exclude PI. Late apoptotic and necrotic cells are positive for both Annexin V and PI.[9]

-

Cell Cycle Analysis : By staining fixed and permeabilized cells, PI can be used to quantify DNA content.[2][11] Since the amount of DNA doubles from the G1 to the G2/M phase, the intensity of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][12]

Quantitative Data Summary

The following table summarizes key quantitative parameters for using Propidium Iodide in flow cytometry protocols.

| Parameter | Cell Viability Assay | Cell Cycle Analysis |

| Cell Number | Up to 1 x 10⁶ cells per tube | ~1-2 x 10⁶ cells |

| Fixation | None (Live Cells) | 70% cold ethanol |

| Permeabilization | None | Triton X-100 (in staining buffer) |

| RNase Treatment | Not required | Required (e.g., 2 mg per 10 ml) |

| PI Stock Solution | 1 mg/mL in dH₂O | 0.5 - 1 mg/mL in dH₂O |

| PI Working Concentration | Add 5-10 µL of stock per sample | 20-40 µg/mL (final concentration) |

| Incubation Time | 1-15 minutes | 15-30 minutes |

| Incubation Temperature | On ice or Room Temperature | 20-37°C |

| Wash Step After Staining | No, acquire immediately | No, acquire immediately |

| Excitation Wavelength | 488 nm | 488 nm |

| Emission Wavelength | ~617 nm | ~617 nm |

| Flow Cytometer Channel | FL-2 or FL-3 (PE or PE-Cy5 channel) | FL-2 or FL-3 (Linear scale) |

Experimental Protocols

Protocol 1: Cell Viability Assessment using Propidium Iodide

This protocol is designed for the identification of dead cells in a suspension of live, unfixed cells.

Materials:

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS)[13]

-

Propidium Iodide Staining Solution (1 mg/mL stock in dH₂O, stored at -20°C)[13]

-

FACS tubes (5 mL polypropylene tubes)[13]

-

Centrifuge

Procedure:

-

Harvest cells (e.g., by gentle scraping for adherent cells or centrifugation for suspension cells).

-

Aliquot up to 1 x 10⁶ cells per FACS tube.[1]

-

Wash the cells by adding 2 mL of PBS, centrifuging at 300 x g for 5 minutes, and decanting the supernatant. Repeat this wash step once for a total of two washes.[1]

-

Optional: If performing surface antigen staining, proceed with your antibody staining protocol at this point according to the manufacturer's instructions. After incubation, wash the cells as described in step 3.

-

Resuspend the cell pellet in 100-500 µL of Flow Cytometry Staining Buffer.[1][6]

-

Just prior to analysis on the flow cytometer, add 5-10 µL of the PI staining solution to each sample tube.[1] For a final concentration of ~2 µg/mL, add 1 µL of a 1 mg/mL stock to a 500 µL cell suspension.[13]

-

Gently mix and incubate for 1-5 minutes on ice or at room temperature, protected from light.[1][13]

-

Do not wash the cells after adding PI. [1][6] The dye must remain in the buffer during acquisition.

-

Analyze the samples immediately on a flow cytometer. Excite at 488 nm and collect the emission signal in the appropriate channel (typically FL-2 or FL-3, >600 nm).[1][8] Live cells will be PI-negative, while dead cells will be PI-positive.

Protocol 2: Cell Cycle Analysis using Propidium Iodide

This protocol is for analyzing the DNA content of fixed cells to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol, ice-cold

-

PI/Triton X-100 Staining Solution with RNase:

-

To 10 mL of 0.1% (v/v) Triton X-100 in PBS, add 0.2 mg of RNase A and 0.4 mL of a 500 µg/mL PI solution.[11]

-

-

FACS tubes

-

Centrifuge

Procedure:

-

Harvest approximately 1-2 x 10⁶ cells and wash once with ice-cold PBS by centrifuging at 300-400 x g for 5 minutes.[11]

-

Discard the supernatant and resuspend the cell pellet in ~500 µL of ice-cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. This ensures a final ethanol concentration of >65% and prevents cell clumping.[11]

-

Incubate the cells for fixation at 4°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.

-

After fixation, centrifuge the cells at 800 x g for 5-10 minutes. The pellet may be loose, so decant the ethanol carefully.

-

Wash the cells with 5 mL of PBS to remove the ethanol. Centrifuge again and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of the PI/Triton X-100 Staining Solution containing RNase.[11]

-

Incubate the tubes for 15-30 minutes at room temperature or 37°C, protected from light.[11]

-

Analyze on a flow cytometer. Use a linear scale for the PI fluorescence channel (FL-2 or FL-3) to properly visualize the G0/G1, S, and G2/M peaks. Use gating strategies to exclude doublets and debris.

Visualizations

References

- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Propidium iodide - Wikipedia [en.wikipedia.org]

- 4. shop.denovix.com [shop.denovix.com]

- 5. stemcell.com [stemcell.com]

- 6. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. Analysis of apoptosis by propidium iodide staining and flow cytometry | Springer Nature Experiments [experiments.springernature.com]

- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

Application Notes and Protocols for Compound Labeling of Antibodies in Immunoassays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exquisite specificity of antibodies makes them indispensable tools in a vast array of immunoassays. To generate a detectable signal, these antibodies are often conjugated to various reporter molecules. This process, known as antibody labeling, is a critical step in the development of sensitive and robust immunoassays. The choice of label and the conjugation chemistry employed can significantly impact assay performance, including sensitivity, specificity, and stability.

This document provides detailed application notes and protocols for several common antibody labeling techniques. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals involved in the design and execution of immunoassays. We will cover enzyme labeling, fluorescent labeling, and biotinylation, providing step-by-step protocols for each. Additionally, we will explore advanced labeling techniques using nanoparticles and metal isotopes.

Key Considerations in Antibody Labeling

Before proceeding with a specific labeling protocol, it is crucial to consider several factors that can influence the outcome of the conjugation and the subsequent immunoassay performance.

-

Antibody Purity and Concentration: For most labeling reactions, it is recommended to use an antibody that is greater than 95% pure and at a concentration of at least 0.5 mg/mL.[1] The presence of protein impurities can compete with the target antibody for the label, reducing conjugation efficiency.[1][2]

-

Buffer Composition: The buffer in which the antibody is stored is a critical consideration. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with amine-reactive labels (e.g., NHS esters).[2][3] It is often necessary to perform a buffer exchange into an amine-free buffer like PBS before labeling. Sodium azide, a common preservative, can also interfere with certain conjugation reactions and should be removed.[4]

-

Choice of Label: The selection of the reporter molecule depends on the immunoassay format and the desired sensitivity. Enzymes like Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP) are suitable for colorimetric, chemiluminescent, or fluorescent detection and are widely used in ELISAs and Western blotting.[5][6] Fluorescent dyes are ideal for immunofluorescence microscopy and flow cytometry.[7][8] Biotin offers a versatile labeling strategy that allows for signal amplification through its strong interaction with avidin or streptavidin.[9][10]

-

Direct vs. Indirect Detection: Immunoassays can be designed using either a direct or an indirect detection method.[11] In direct detection, the primary antibody is directly conjugated to a label. This method is simpler and faster.[11] In indirect detection, a labeled secondary antibody that recognizes the primary antibody is used. This approach provides signal amplification, as multiple secondary antibodies can bind to a single primary antibody, leading to higher sensitivity.[11][12][13]

Comparison of Direct and Indirect Immunoassay Methods

| Feature | Direct Immunoassay | Indirect Immunoassay |

| Principle | Labeled primary antibody binds directly to the antigen.[11][14] | Unlabeled primary antibody binds to the antigen, followed by a labeled secondary antibody that binds to the primary antibody.[11][14] |

| Speed | Faster, as it involves fewer incubation and wash steps.[12] | Slower, due to the additional incubation and wash steps for the secondary antibody.[12] |

| Simplicity | Simpler protocol with fewer reagents.[14] | More complex protocol with an additional antibody reagent. |

| Signal Amplification | No inherent signal amplification.[12] | Signal is amplified because multiple secondary antibodies can bind to one primary antibody.[12][15] |

| Sensitivity | Generally less sensitive; suitable for detecting highly expressed antigens.[12][13][14] | More sensitive; ideal for detecting low-abundance antigens.[12][13][14] |

| Flexibility | Less flexible; requires a specific labeled primary antibody for each target. | More flexible; a single labeled secondary antibody can be used with multiple primary antibodies from the same host species. |

| Cost | Can be more expensive if a wide variety of labeled primary antibodies are needed. | More cost-effective as fewer labeled antibodies are required. |

| Background | Lower potential for background signal from non-specific secondary antibody binding. | Higher potential for background if the secondary antibody cross-reacts with other components in the sample. |

Section 1: Enzyme Labeling of Antibodies

Enzyme-labeled antibodies are a cornerstone of many immunoassays, particularly ELISA and Western blotting. The enzyme catalyzes the conversion of a substrate into a detectable product, which can be colorimetric, fluorescent, or chemiluminescent.[5][6] Horseradish peroxidase (HRP) and alkaline phosphatase (AP) are the most commonly used enzymes for this purpose.[5]

Horseradish Peroxidase (HRP) Conjugation using the Glutaraldehyde Method

The glutaraldehyde method is a classic and reliable technique for conjugating HRP to antibodies.[16] It involves a two-step process where HRP is first activated with glutaraldehyde, and then the activated HRP is coupled to the primary amines on the antibody.[16][17]

Caption: Workflow for HRP-antibody conjugation using the glutaraldehyde method.

Materials:

-

Horseradish Peroxidase (HRP), RZ > 3.0

-

Antibody to be labeled (in 0.15 M NaCl)

-

Glutaraldehyde (25% aqueous solution)

-

0.1 M Phosphate buffer, pH 6.8

-

0.5 M Carbonate buffer, pH 9.5

-

1 M Tris-HCl, pH 7.2 or 1 M Ethanolamine, pH 7.4

-

Sephadex G-25 column

-

Dialysis tubing (10-14 kDa MWCO)

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

HRP Activation: a. Dissolve 10 mg of HRP in 0.2 mL of 0.1 M phosphate buffer, pH 6.8.[17] b. Add 0.2 mL of 2% glutaraldehyde solution (prepared in the same buffer) dropwise while stirring.[17] c. Incubate the mixture for 18 hours at room temperature with continuous stirring.[17]

-

Purification of Activated HRP: a. Equilibrate a Sephadex G-25 column with 0.15 M NaCl. b. Apply the HRP-glutaraldehyde solution to the column to remove unreacted glutaraldehyde.[17] c. Collect the brown-colored fractions, which contain the activated HRP.[17] d. Concentrate the pooled fractions to 1 mL if necessary.

-

Conjugation to Antibody: a. Prepare the antibody solution at a concentration of 5 mg/mL in 0.15 M NaCl.[17] b. Mix 1 mL of the activated HRP solution with 1 mL of the antibody solution.[17] c. Add 0.3 mL of 0.5 M carbonate buffer, pH 9.5, to the mixture.[17] d. Incubate the reaction for 24 hours at 4°C with gentle stirring.[17]

-

Quenching and Dialysis: a. Add 0.1 mL of 1 M Tris-HCl, pH 7.2 (or 1 M ethanolamine, pH 7.4) to the conjugate solution to block any remaining active aldehyde groups.[4] b. Incubate for 2 hours at room temperature. c. Dialyze the conjugate against PBS, pH 7.4, at 4°C with several buffer changes to remove unconjugated HRP and other small molecules.[17]

-

Storage: a. After dialysis, add glycerol to a final concentration of 50% for long-term storage at -20°C.[4] b. Alternatively, store at 4°C with a preservative like sodium azide (note: azide inhibits HRP activity, so it must be removed before use).

Alkaline Phosphatase (AP) Conjugation

Alkaline phosphatase is another popular enzyme label. The one-step glutaraldehyde method is a straightforward approach for conjugating AP to antibodies.[18][19]

Caption: Workflow for AP-antibody conjugation using the one-step glutaraldehyde method.

Materials:

-

Alkaline Phosphatase (high activity)

-

Antibody to be labeled

-

Phosphate Buffered Saline (PBS), pH 7.2

-

0.1 M Sodium phosphate buffer, pH 6.8

-

1% Glutaraldehyde solution

-

1 M Ethanolamine, pH 7.0

-

Dialysis tubing (10-14 kDa MWCO)

-

Glycerol, 1 mM ZnCl₂, 1 mM MgCl₂, 0.02% Sodium Azide for storage

Procedure:

-

Preparation: a. Combine 10 mg of antibody and 5 mg of high-activity alkaline phosphatase in 1 mL of PBS.[18] b. Dialyze the mixture overnight against 0.1 M sodium phosphate buffer, pH 6.8, to remove any primary amine-containing substances.[18]

-

Conjugation: a. While gently stirring, add 0.05 mL of a 1% glutaraldehyde solution.[18] b. Continue stirring for 5 minutes and then incubate for 3 hours at room temperature.[18]

-

Quenching: a. Add 0.1 mL of 1 M ethanolamine, pH 7.0, to the reaction mixture.[18] b. Incubate for an additional 2 hours at room temperature.[18]

-

Purification and Storage: a. Dialyze the conjugate overnight at 4°C against three changes of PBS.[18] b. Centrifuge the dialyzed solution at 40,000 x g for 20 minutes to remove any precipitate.[18] c. Store the clarified supernatant at 4°C with 50% glycerol, 1 mM ZnCl₂, 1 mM MgCl₂, and 0.02% sodium azide.[18]

Section 2: Fluorescent Labeling of Antibodies

Fluorescently labeled antibodies are essential for a variety of applications, including immunofluorescence microscopy, flow cytometry, and fluorescence-based immunoassays.[7][8] Fluorescein isothiocyanate (FITC) is a commonly used fluorescent dye that reacts with primary amines on antibodies.[7][20]

Fluorescein Isothiocyanate (FITC) Conjugation

FITC has an excitation maximum at approximately 495 nm and an emission maximum at 525 nm, producing a green fluorescence.[7] The isothiocyanate group of FITC forms a stable thiourea bond with primary amines on the antibody.[7][8]

Caption: Workflow for FITC-antibody conjugation.

Materials:

-

Purified antibody (1-2 mg/mL)

-

Fluorescein isothiocyanate (FITC)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

0.5 M Carbonate-Bicarbonate buffer, pH 9.0-9.5

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sephadex G-25 column

Procedure:

-

Antibody Preparation: a. Dialyze the antibody against 0.5 M Carbonate-Bicarbonate buffer, pH 9.0-9.5, to ensure it is in an amine-free buffer at the optimal pH for conjugation. The antibody concentration should ideally be at least 2 mg/mL.[20]

-

FITC Solution Preparation: a. Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[8][20] Protect the solution from light.

-

Conjugation Reaction: a. Add the FITC solution to the antibody solution. A common starting point is to use a molar ratio of FITC to antibody between 5:1 and 20:1.[21] For a first-time conjugation, it is advisable to test a range of ratios (e.g., 10, 40, 80, 160, 320 µg of FITC per mg of antibody) to determine the optimal degree of labeling.[20] b. Mix gently and immediately. c. Incubate the reaction for 1-2 hours at room temperature in the dark with gentle rotation.[9][20]

-

Purification: a. Equilibrate a Sephadex G-25 column with PBS, pH 7.4. b. Apply the reaction mixture to the column to separate the FITC-conjugated antibody from unreacted FITC.[9][20] c. Collect the first colored fractions, which contain the labeled antibody.

-

Characterization and Storage: a. Determine the degree of labeling (F/P ratio) by measuring the absorbance at 280 nm and 495 nm.[9][21] b. Store the purified conjugate in small aliquots at -20°C or -80°C, protected from light.[9]

Section 3: Biotinylation of Antibodies

Biotinylation is the process of covalently attaching biotin to a molecule, such as an antibody. The extremely high affinity of biotin for avidin and streptavidin (K_d ≈ 10⁻¹⁵ M) allows for a powerful and versatile detection system.[9] Biotinylated antibodies can be used in a wide range of applications, including ELISA, Western blotting, immunohistochemistry, and flow cytometry.[4][10]

NHS-Ester Biotinylation

The most common method for biotinylating antibodies is through the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines on the antibody to form stable amide bonds.[3][22][23]

Caption: Workflow for NHS-ester biotinylation of antibodies.

Materials:

-

Purified antibody (1-5 mg/mL)

-

NHS-ester of biotin (e.g., NHS-PEG4-Biotin)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Reaction Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0)

-

Dialysis tubing or desalting column

Procedure:

-

Antibody Preparation: a. Ensure the antibody is in an amine-free buffer at a pH between 7 and 9.[3] PBS at pH 7.4 is commonly used. b. The antibody concentration should be between 1-5 mg/mL for optimal labeling.[22]

-

Biotin Reagent Preparation: a. Prepare a stock solution of the NHS-biotin reagent in anhydrous DMSO. For example, dissolve NHS-PEG4-Biotin to a concentration of 10 mM.[23] Prepare this solution fresh before each use.

-

Biotinylation Reaction: a. Add the biotin reagent to the antibody solution. The molar ratio of biotin to antibody can be varied, but a 20-fold molar excess of biotin is a good starting point. b. Mix gently by pipetting up and down.[22] c. Incubate the reaction at room temperature for 30-60 minutes.[3][22]

-

Quenching and Purification: a. Add quenching buffer (e.g., Tris-HCl) to the reaction mixture to stop the reaction by consuming any unreacted NHS-biotin.[3] Incubate for 15-30 minutes at room temperature.[3] b. Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).[24]

-

Storage: a. Store the biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage. Adding a carrier protein like BSA (to a final concentration of 0.1-1%) can help stabilize the antibody.

Section 4: Advanced Labeling Techniques

Beyond traditional enzyme, fluorescent, and biotin labels, several advanced labeling strategies have been developed to further enhance the capabilities of immunoassays.

Gold Nanoparticle Labeling for Lateral Flow Assays

Gold nanoparticles are widely used as labels in lateral flow immunoassays due to their intense color, which allows for visual detection. Antibodies can be conjugated to gold nanoparticles through either passive adsorption or covalent coupling.[25][26]

-

Passive Adsorption: This method relies on the electrostatic and hydrophobic interactions between the antibody and the surface of the gold nanoparticle.[25] While simple, it requires careful optimization of pH and antibody concentration to ensure stable conjugation.[25][27]

-

Covalent Conjugation: This approach involves the formation of a stable covalent bond between the antibody and the nanoparticle, often using carboxyl-functionalized nanoparticles and EDC/Sulfo-NHS chemistry.[26][28] Covalent conjugation generally results in more stable and robust conjugates.[26]

Metal Isotope Labeling for Mass Cytometry (CyTOF)

Mass cytometry, or CyTOF (Cytometry by Time-Of-Flight), is a powerful technology for high-dimensional single-cell analysis. Instead of fluorophores, antibodies are labeled with stable heavy metal isotopes.[29][30][31] This allows for the simultaneous detection of over 40 parameters with minimal signal overlap.[29][30] The conjugation of metal isotopes to antibodies typically involves the use of bifunctional chelating agents that bind the metal ion and can be covalently attached to the antibody.[31][32][33]

Troubleshooting Common Antibody Labeling Problems

| Symptom | Possible Cause | Recommendation |

| Little or no signal from the conjugated antibody | Low antibody concentration or purity. | Use an antibody with a concentration >0.5 mg/mL and >95% purity.[1] Consider using an antibody concentration and clean-up kit.[1] |